molecular formula C17H15N3O3S B2866254 (2Z)-3-hydroxy-1-[5-hydroxy-3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-4-yl]but-2-en-1-one CAS No. 129302-16-5

(2Z)-3-hydroxy-1-[5-hydroxy-3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-4-yl]but-2-en-1-one

Cat. No.: B2866254
CAS No.: 129302-16-5
M. Wt: 341.39
InChI Key: RYUSTPWJHVEBEZ-NTMALXAHSA-N
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Description

(2Z)-3-hydroxy-1-[5-hydroxy-3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-4-yl]but-2-en-1-one is a complex organic compound featuring a thiazole ring, a pyrazole ring, and a butenone moiety. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.

Mechanism of Action

Target of Action

Compounds containing thiazole and imidazole moieties, which are present in this compound, have been reported to show a broad range of biological activities . They have been found to interact with various targets, leading to their diverse biological effects.

Mode of Action

It is known that compounds containing thiazole and imidazole moieties can interact with their targets in various ways, leading to different biological effects . For instance, they can inhibit or activate certain enzymes, bind to receptors, or interfere with cellular processes.

Biochemical Pathways

Compounds containing thiazole and imidazole moieties have been reported to affect various biochemical pathways . For example, they can interfere with the synthesis of certain proteins, disrupt cell signaling pathways, or affect the metabolism of other compounds.

Pharmacokinetics

Factors such as the compound’s solubility, stability, and interactions with other molecules can affect its absorption and distribution in the body, its metabolism, and its excretion .

Result of Action

Compounds containing thiazole and imidazole moieties have been reported to have various biological effects, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Action Environment

Factors such as temperature, ph, and the presence of other molecules can affect the action of a compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-hydroxy-1-[5-hydroxy-3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-4-yl]but-2-en-1-one typically involves multi-step organic reactions. One common approach is the Hantzsch thiazole synthesis, which involves the condensation of a β-keto ester with thiourea and a haloketone . The reaction conditions often require an acidic or basic catalyst and elevated temperatures to facilitate the formation of the thiazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the synthetic route for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification process may involve crystallization or chromatography techniques to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-hydroxy-1-[5-hydroxy-3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-4-yl]but-2-en-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction can produce alcohols or amines .

Properties

IUPAC Name

4-[(Z)-1-hydroxy-3-oxobut-1-enyl]-5-methyl-2-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3S/c1-10(21)8-14(22)15-11(2)19-20(16(15)23)17-18-13(9-24-17)12-6-4-3-5-7-12/h3-9,19,22H,1-2H3/b14-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAAPSNSODUMWKV-ZSOIEALJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1)C2=NC(=CS2)C3=CC=CC=C3)C(=CC(=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=O)N(N1)C2=NC(=CS2)C3=CC=CC=C3)/C(=C/C(=O)C)/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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